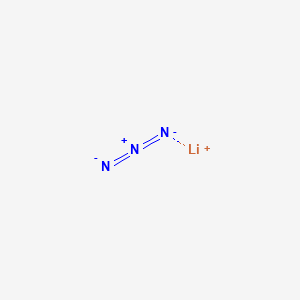
Lithium azide solution
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium triazide is an inorganic compound with the chemical formula LiN₃. It is a white crystalline solid that is highly soluble in water and non-polar solvents. This compound is known for its instability and tendency to decompose, releasing nitrogen gas and other reactive species. Lithium triazide is primarily used as a nitrogen source in various chemical reactions and as a catalyst in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium triazide can be synthesized through the reaction of lithium salts with sodium azide. One common method involves dissolving sodium azide in water and then adding a lithium salt, such as lithium sulfate, to the solution. The reaction mixture is then gently heated to facilitate the formation of lithium triazide. The product is typically isolated by filtration and dried under vacuum conditions .
Industrial Production Methods: In industrial settings, lithium triazide is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure the purity and yield of the final product. Industrial production also includes steps to remove any residual azide compounds and to ensure the safe handling and storage of the highly reactive lithium triazide .
Análisis De Reacciones Químicas
Types of Reactions: Lithium triazide undergoes various chemical reactions, including:
Oxidation: Lithium triazide can be oxidized to form lithium nitrite and nitrogen gas.
Reduction: It can be reduced to form lithium amide and nitrogen gas.
Substitution: Lithium triazide can participate in substitution reactions, where the azide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Lithium nitrite and nitrogen gas.
Reduction: Lithium amide and nitrogen gas.
Substitution: Various substituted lithium compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Lithium triazide has several applications in scientific research:
Chemistry: It is used as a nitrogen source in organic synthesis and as a catalyst in various chemical reactions.
Biology: Lithium triazide is used in the study of nitrogen metabolism and as a tool to investigate the effects of nitrogen-containing compounds on biological systems.
Medicine: Research is ongoing to explore the potential use of lithium triazide in drug development, particularly in the synthesis of nitrogen-containing pharmaceuticals.
Mecanismo De Acción
The mechanism of action of lithium triazide involves the release of nitrogen gas upon decomposition. This release of nitrogen gas can drive various chemical reactions, providing a source of reactive nitrogen species. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which lithium triazide is used .
Comparación Con Compuestos Similares
Sodium azide (NaN₃): Similar to lithium triazide, sodium azide is used as a nitrogen source and in organic synthesis.
Potassium azide (KN₃): Another azide compound with similar reactivity and applications.
Ammonium azide (NH₄N₃): Used in similar applications but with different handling and safety considerations.
Uniqueness: Lithium triazide is unique due to its high solubility in non-polar solvents and its specific reactivity profile. Compared to other azide compounds, lithium triazide offers distinct advantages in certain chemical reactions, particularly those requiring a highly soluble nitrogen source .
Propiedades
Fórmula molecular |
LiN3 |
|---|---|
Peso molecular |
49.0 g/mol |
Nombre IUPAC |
lithium;azide |
InChI |
InChI=1S/Li.N3/c;1-3-2/q+1;-1 |
Clave InChI |
GUWHRJQTTVADPB-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[N-]=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


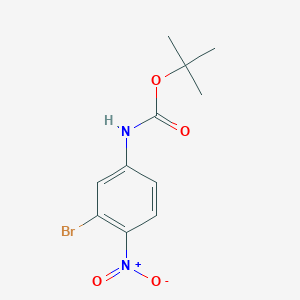

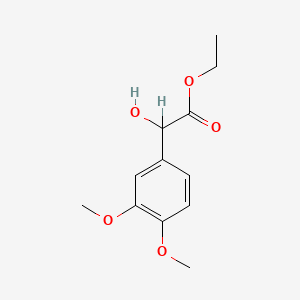

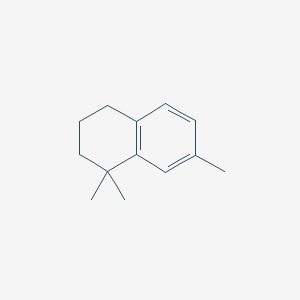
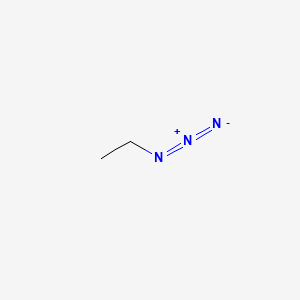
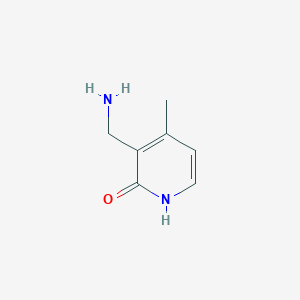
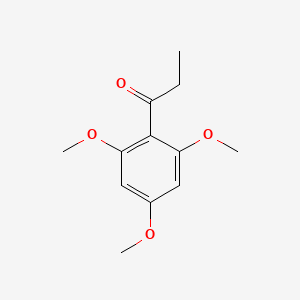
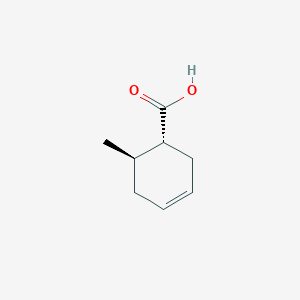
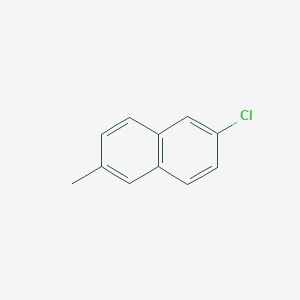
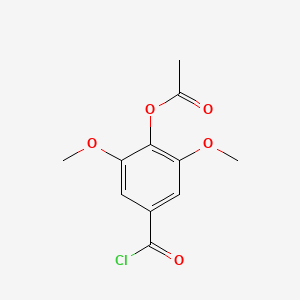
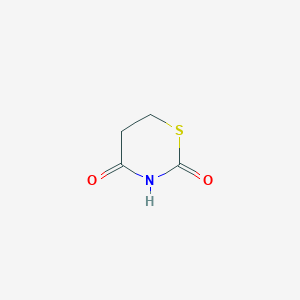
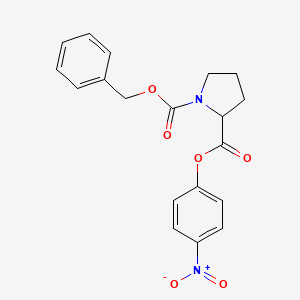
![2-methyl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B8782947.png)
